molecular formula C20H26N2OS B4540773 N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea

N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea

Cat. No. B4540773
M. Wt: 342.5 g/mol
InChI Key: WSICBTBGZISILE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea and related compounds often involves phase transfer catalysis at room temperature. Techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and X-ray diffraction analysis are utilized for characterization. The synthesis process is designed to yield compounds with selective recognition abilities for certain ions and potential as plant-growth regulators (Hu, Xu, Wang, & Wei, 2008).

Molecular Structure Analysis

The molecular structure of similar thiourea compounds is often determined through single crystal X-ray diffraction analysis, revealing specific space groups, lattice parameters, and molecular conformations. For instance, the crystal structure analysis provides insights into the compound's ability to form selective interactions and the presence of hydrogen bonding, which can influence its chemical behavior and recognition capabilities (Su, Liu, Sheng, Wang, & Xian, 2006).

Chemical Reactions and Properties

Thiourea derivatives exhibit a range of chemical reactions, including selective recognition for certain ions, which is a property leveraged in various applications. The reactivity and interactions of these compounds can be studied through their synthesis, structural characterization, and reaction with other chemicals, providing a foundation for understanding their chemical properties (Mushtaque et al., 2016).

Physical Properties Analysis

The physical properties of N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea and similar compounds are characterized by their crystal structure, which is determined using single crystal X-ray diffraction. This analysis reveals information about the compound's lattice parameters, space group, and molecular conformation, contributing to the understanding of its physical stability and potential applications (Dolzhenko et al., 2010).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including N-(2-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea, are often explored through studies on their synthesis, reactivity, and interactions with various chemical agents. These investigations provide insights into the compounds' chemical behavior, stability, and potential for selective recognition and interaction with different chemical species (Wawer et al., 2000).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[1-(4-propylphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2OS/c1-4-8-16-11-13-17(14-12-16)15(3)21-20(24)22-18-9-6-7-10-19(18)23-5-2/h6-7,9-15H,4-5,8H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSICBTBGZISILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxyphenyl)-3-[1-(4-propylphenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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